molecular formula C21H18FN3O3S B2553977 2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-3-(2-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 887214-97-3

2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-3-(2-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2553977
CAS No.: 887214-97-3
M. Wt: 411.45
InChI Key: WMCKUPUURHIPIZ-UHFFFAOYSA-N
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Description

2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-3-(2-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that features a unique combination of functional groups, including a dioxolane ring, a fluorophenyl group, and a pyrimidoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-3-(2-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the dioxolane ring through the acetalization of an aldehyde or ketone with ethylene glycol . This intermediate is then subjected to further reactions to introduce the sulfanyl and fluorophenyl groups, followed by cyclization to form the pyrimidoindole core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-3-(2-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at specific sites using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-3-(2-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the design of novel materials with specific electronic or optical characteristics.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-3-(2-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-3-(2-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one apart is its combination of functional groups, which provides a unique set of chemical and biological properties

Properties

IUPAC Name

2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-3-(2-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3S/c22-14-6-2-4-8-16(14)25-20(26)19-18(13-5-1-3-7-15(13)23-19)24-21(25)29-12-9-17-27-10-11-28-17/h1-8,17,23H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCKUPUURHIPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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